1-Naphthyl vs 2-Naphthylalanine Binding by DAAO M213G
Naphthalen-1-yl 2-aminopropanoate hydrochloride carries the 1-naphthyl substitution pattern, which directly affects enzyme recognition. Using the D-amino acid oxidase (DAAO) M213G mutant from Rhodotorula toruloides, Caligiuri et al. (2008) measured a Kₘ of 0.03 mM for D-1-naphthyl-alanine, compared to a Kₘ of 0.06 mM for D-2-naphthyl-alanine—a 2-fold affinity advantage for the 1-naphthyl isomer [1]. With the wild-type enzyme, both isomers showed equivalent Kₘ (0.04 mM), indicating that the M213G mutation selectively amplifies the discrimination of 1-naphthyl over 2-naphthyl geometry. This means a scientist procuring the 1-naphthyl ester for DAAO-based resolution applications gains a measurable kinetic advantage over the 2-naphthyl congener when employing the widely studied M213G variant.
| Evidence Dimension | Enzyme-substrate binding affinity (Kₘ) for D-amino acid oxidase |
|---|---|
| Target Compound Data | D-1-Naphthyl-alanine: Kₘ = 0.03 mM (M213G mutant); Kₘ = 0.04 mM (wild-type) |
| Comparator Or Baseline | D-2-Naphthyl-alanine: Kₘ = 0.06 mM (M213G mutant); Kₘ = 0.04 mM (wild-type) |
| Quantified Difference | 2-fold lower Kₘ (higher affinity) for 1-naphthyl vs 2-naphthyl with M213G mutant; no difference with wild-type |
| Conditions | 75 mM sodium diphosphate buffer, pH 8.5, 25°C; DAAO from Rhodotorula toruloides expressed in E. coli BL21(DE3)pLysS |
Why This Matters
Procurement of the 1-naphthyl (rather than 2-naphthyl) ester directly impacts catalytic efficiency in DAAO-based biotransformations, particularly when using the M213G mutant for deracemization of unnatural amino acids.
- [1] Caligiuri A, D'Arrigo P, Rosini E, Pedrocchi-Fantoni G, Tessaro D, Molla G, Servi S, Pollegioni L. Activity of yeast D-amino acid oxidase on aromatic unnatural amino acids. J Mol Catal B Enzym. 2008;50:93-98. KM values compiled in BRENDA Enzyme Database, EC 1.4.3.3, Literature Reference 688440. View Source
